tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
Description
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate is a spirocyclic compound featuring a beta-carboline core fused with a cyclopentane ring and a tert-butyl carboxylate group. Beta-carbolines are heterocyclic aromatic amines known for their diverse biological activities, including interactions with central nervous system (CNS) receptors. The spirojunction at the cyclopentane introduces conformational rigidity, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNNTYEJKYVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of a suitable precursor under conditions that promote the formation of the spiro center. This can involve the use of catalysts and specific reaction conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated spirocyclic compound .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that derivatives of beta-carbolines exhibit significant anticancer activity. Specifically, studies have shown that compounds similar to tert-butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from the beta-carboline framework have been tested against human tumor cell lines such as KB, DLD, and HT-29. These studies revealed that modifications at the C1 position of the tetrahydro-beta-carboline structure can enhance cytotoxicity, with some derivatives showing IC50 values in the micromolar range .
Neuropharmacological Effects
Beta-carbolines are known to interact with the central nervous system. This compound may exhibit activity at sigma receptors, which are implicated in various neurological disorders. The exploration of sigma receptor ligands as potential therapeutics for conditions such as cancer and drug addiction highlights the relevance of this compound . Additionally, its structural features may allow it to modulate neurotransmitter systems, offering avenues for further pharmacological exploration.
Synthetic Methodologies
Diversity-Oriented Synthesis
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are valuable for generating diverse chemical libraries. MCRs involving isatins and other substrates have been reported to yield spirocyclic compounds efficiently. The ability to create complex structures in a single step is advantageous for drug discovery and development processes .
Catalytic Approaches
Recent advancements in catalytic methodologies have facilitated the synthesis of beta-carboline derivatives. For instance, the use of recyclable nanocatalysts has been demonstrated to enhance reaction efficiency and product yield while minimizing environmental impact. Such approaches not only streamline synthetic routes but also align with green chemistry principles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Shen et al. (2011) | Antitumor activity | Evaluated tetrahydro-beta-carbolines against human tumor cell lines; significant cytotoxicity observed with IC50 values in micromolar range. |
| Basu et al. (2020) | Multicomponent reactions | Reported efficient synthesis of spiro[indoline-3,3’-pyrrolizine] derivatives using isatins; highlighted the advantages of MCRs in generating diverse compounds. |
| Recent Research (2023) | Sigma receptor ligands | Investigated the potential of beta-carboline derivatives as sigma receptor ligands; suggested implications for treating neurological disorders and cancer. |
Mechanism of Action
The mechanism of action of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Structural Characterization :
- NMR Data : The compound exhibits aromatic carbons at δ 128.3 (2C), 129.4 (2C), 134.2 (1C), 138.7 (1C), and 142.4 (1C), consistent with a substituted beta-carboline system. The spirocyclic cyclopentane contributes to distinct chemical shifts in the aliphatic region .
- IR Spectroscopy: Key peaks include 2928 cm⁻¹ (C-H stretch), 1092 cm⁻¹ (C-O-C ether), and aromatic bending vibrations at 737 cm⁻¹ (1,2-disubstituted benzene) and 698 cm⁻¹ (monosubstituted benzene) .
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate and analogous spirocyclic tert-butyl carboxylates:
Key Observations :
- Substituents such as the ethoxy ester in (R)-17 or the chloro-oxo group in the pyrazino-pyrrolo-pyrimidine derivative (269) introduce variability in polarity and reactivity .
Spectroscopic Comparison
Infrared Spectroscopy :
NMR Trends :
- Aromatic protons in the beta-carboline system (target compound) resonate downfield (δ 7.3–8.5 ppm) compared to benzopyran derivatives (δ 6.8–7.2 ppm), reflecting differences in electron delocalization .
Biological Activity
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : CHNO
- CAS Number : 66307-10-6
- Molecular Structure : The compound features a spirocyclic structure that is characteristic of beta-carbolines, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Neuropharmacological Effects : Research indicates that beta-carbolines can interact with sigma receptors, which are implicated in various neurological processes. This compound has been evaluated for its potential as a sigma receptor ligand, suggesting possible applications in treating neurological disorders .
- Anticancer Properties : Some studies have highlighted the cytotoxic effects of beta-carboline derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to tert-butyl 4,9-dihydrospiro[beta-carboline] have shown promising results in preclinical models of cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Sigma Receptor Modulation : The interaction with sigma receptors may lead to modulation of neurotransmitter systems, which could be beneficial in conditions like depression and schizophrenia .
-
Cytotoxicity Mechanisms :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of specific signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
Detailed Study Insights
A notable study focused on the synthesis and evaluation of various beta-carboline derivatives, including tert-butyl 4,9-dihydrospiro[beta-carboline]. The results indicated that these compounds exhibited significant binding affinity to sigma receptors and demonstrated cytotoxic effects against multiple cancer cell lines. The most effective compounds were those that maintained structural integrity while allowing for optimal receptor interaction .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Condition | Example Protocol | Yield | Reference |
|---|---|---|---|
| Catalyst | Iridium-based | 98% | |
| Solvent | DMF | 98% | |
| Temperature | 70°C | 98% | |
| Purification | Silica column chromatography | >95% |
Basic: What analytical techniques are recommended for structural elucidation?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR (e.g., δ 1.4 ppm for tert-butyl protons) confirm substituent placement and spirocyclic connectivity .
- HPLC : Chiral HPLC determines enantiomeric excess (e.g., 95% ee reported for a related compound) .
- HRMS/FTIR : Validates molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. Table 2: Analytical Data Comparison
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Tert-butyl protons at δ 1.4 ppm | |
| Chiral HPLC | 95% ee | |
| HRMS (ESI) | [M+H]+ m/z calculated: 343.42 |
Advanced: How can enantiomeric excess be determined and optimized during synthesis?
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, iridium-catalyzed amination achieved 95% ee using optimized ligand systems . To improve ee:
- Screen chiral ligands (e.g., phosphine or bisoxazoline ligands).
- Adjust reaction temperature (lower temps reduce racemization).
- Use chiral stationary phases in HPLC for ee quantification .
Advanced: How to resolve contradictions in NMR data between studies?
Methodological Answer:
Discrepancies in NMR shifts may arise from solvent effects, concentration, or impurities. To reconcile
- Standardize conditions : Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6).
- 2D NMR : Employ HSQC or NOESY to resolve overlapping signals .
- Reference internal standards : Add TMS (δ 0.0 ppm) for calibration.
Example Discrepancy Resolution:
| Proton Environment | Study A (δ ppm) | Study B (δ ppm) | Resolution Method | Reference |
|---|---|---|---|---|
| Spiro junction | 3.2 | 3.5 | HSQC |
Advanced: What computational methods are suitable for studying biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., calcium channels) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .
Q. Table 3: Computational Workflow
| Step | Software/Tool | Key Parameters | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Grid size: 60 ų | |
| DFT Optimization | Gaussian 09 | B3LYP/6-31G* | |
| MD Simulation | GROMACS | Force field: AMBER |
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N2/Ar) to prevent hydrolysis .
- Handling : Use glove boxes for moisture-sensitive steps; avoid skin contact (non-hazardous but reactive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
